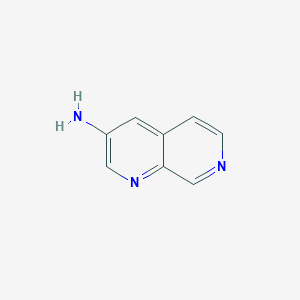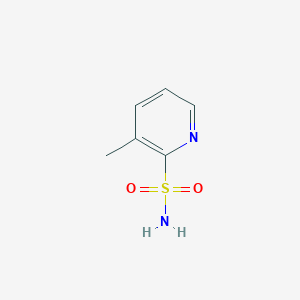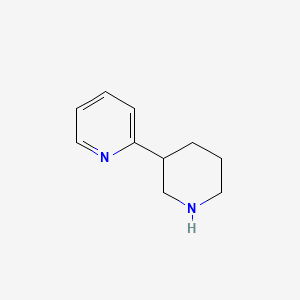
2-(Piperidin-3-YL)pyridine
Overview
Description
2-(Piperidin-3-YL)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a piperidine moiety at the 3-position. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyridine and piperidine rings in its structure makes it a versatile building block for the synthesis of various biologically active molecules.
Mechanism of Action
Target of Action
The primary targets of 2-(Piperidin-3-YL)pyridine are the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These kinases play a significant role in cell growth and survival, and their dysregulation is often associated with the development of cancer .
Mode of Action
This compound interacts with its targets, ALK and ROS1, by binding to them and inhibiting their activity . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to changes in cellular processes such as cell growth and survival .
Biochemical Pathways
The inhibition of ALK and ROS1 by this compound affects various biochemical pathways. These pathways are involved in cell growth, survival, and differentiation . The downstream effects of this inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth and the induction of apoptosis in cancer cells . These effects are a result of the compound’s interaction with its targets, ALK and ROS1, and the subsequent disruption of the signaling pathways they are involved in .
Biochemical Analysis
Biochemical Properties
These compounds interact with enzymes like anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Cellular Effects
Piperidine derivatives have been shown to have effects on various types of cells . For example, piperidine has been found to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo .
Molecular Mechanism
For example, 2-amino-4-(1-piperidine) pyridine derivatives have been designed as inhibitors for ALK and ROS1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-3-YL)pyridine typically involves the coupling of a pyridine derivative with a piperidine derivative. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a pyridine boronic acid or ester reacts with a piperidine halide under mild conditions . Another approach involves the nucleophilic substitution of a halogenated pyridine with a piperidine derivative in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction conditions and scalability . Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions: 2-(Piperidin-3-YL)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other hydrogenation catalysts.
Substitution: Halogenated pyridine derivatives, nucleophiles such as amines, thiols, and bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-(Piperidin-3-YL)pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom, commonly used in the synthesis of pharmaceuticals and agrochemicals.
2-(Piperidin-4-YL)pyridine: Similar to 2-(Piperidin-3-YL)pyridine but with the piperidine moiety attached at the 4-position, which can lead to different chemical and biological properties.
Uniqueness: this compound is unique due to the specific positioning of the piperidine moiety, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in distinct pharmacological profiles and synthetic utility compared to other similar compounds .
Properties
IUPAC Name |
2-piperidin-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-2,5,7,9,11H,3-4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEKZDKAGHJNRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560233 | |
| Record name | 2-(Piperidin-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40864-10-6 | |
| Record name | 2-(Piperidin-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dioxa-7-azaspiro[4.5]decane](/img/structure/B1590673.png)
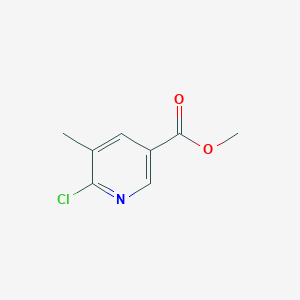
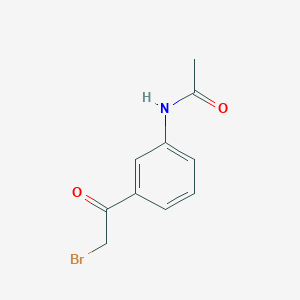
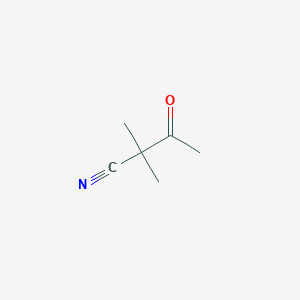
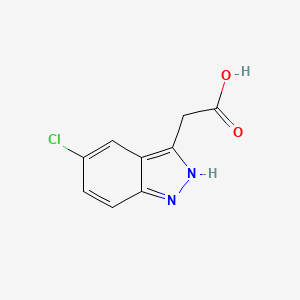
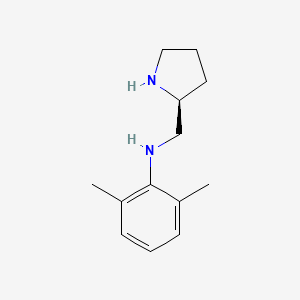
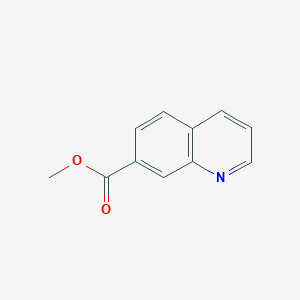
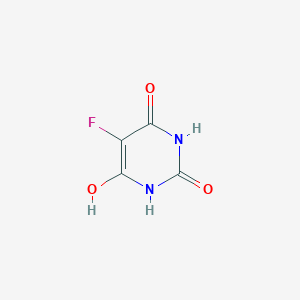

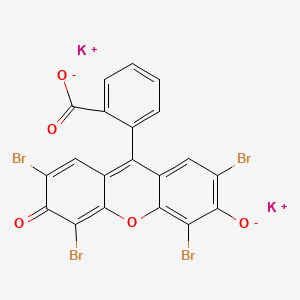
![2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine](/img/structure/B1590688.png)
